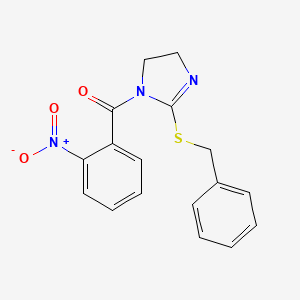

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

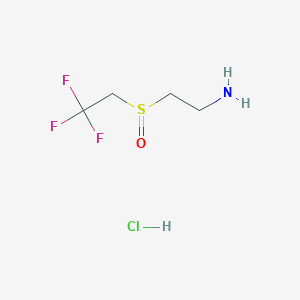

The molecular structure of Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate consists of 12 carbon atoms, 20 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom. The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.35. Additional physical and chemical properties such as boiling point, melting point, solubility, and more can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate and its derivatives play a crucial role in organic synthesis, serving as intermediates for the preparation of more complex molecules. For instance, Falcou and Boullais (1998) demonstrated its utility in the synthesis of labeled compounds, specifically [2, 3-^13C2-2,5-cyclohexadienyl] ubiquinone 3, through a series of reactions including oxidative dimerization, Diels-Alder reactions, and methylations (Falcou & Boullais, 1998). This process underscores the compound's versatility in synthesizing labeled molecules for research in biochemistry and pharmacology.

Material Science and Engineering

In the realm of material science, the thermal properties of substances like diethyl succinate are of interest. Li et al. (2012) provided detailed measurements of the thermal conductivity of diethyl succinate in liquid phase, contributing to a deeper understanding of its physical properties and potential applications in thermal management systems (Li, Wu, & Liu, 2012).

Catalysis and Reaction Pathways

The reactivity of diethyl succinate in catalytic processes, especially in the context of biomass conversion, has been explored to identify efficient pathways for producing valuable chemicals. Ding et al. (2010) studied the hydrogenation of biomass-derived diethyl succinate over a CuO/ZnO catalyst, shedding light on potential intermediates and proposing a comprehensive reaction pathway. This research emphasizes the compound's role in developing sustainable chemical processes (Ding, Zhu, Zheng, Zhang, & Li, 2010).

Polymer Chemistry

Moreover, diethyl succinate's utility extends to polymer chemistry, where it serves as a building block for producing polymers with specific properties. For example, the ring-opening copolymerization of succinic anhydride with ethylene oxide initiated by magnesium diethoxide, as reported by Maeda et al. (1997), illustrates its application in creating alternating copolymers with potential uses in biodegradable materials and medical devices (Maeda, Nakayama, Kawasaki, Hayashi, Aiba, & Yamamoto, 1997).

Propiedades

IUPAC Name |

diethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6S/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIJRDWNYKBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)

![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)

![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)

![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)